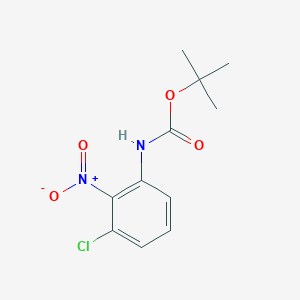

tert-Butyl (3-chloro-2-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-chloro-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYCCHVOEJTXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-chloro-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl (3-chloro-2-nitrophenyl)carbamate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous compounds to provide a predictive profile. The methodologies for the synthesis of related carbamates are detailed, offering a foundational approach for the preparation of the title compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.

Introduction

This compound is a halogenated and nitrated aromatic carbamate. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality, along with the chloro and nitro substituents on the phenyl ring, makes it a potentially versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, making it a substrate for various chemical transformations. This guide summarizes its known and predicted chemical properties.

Chemical and Physical Properties

Direct experimental data for this compound is not widely available in the peer-reviewed literature. However, its properties can be estimated based on its structure and data from similar compounds.

Structure and Nomenclature

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₃ClN₂O₄

-

Molecular Weight: 272.69 g/mol

-

CAS Number: Not assigned or not publicly available.

Predicted Physical Properties

The physical properties of the title compound are predicted to be similar to other solid, substituted nitrophenylcarbamates. A table of related compounds is provided below for comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| tert-Butyl (2-nitrophenyl)carbamate[1] | C₁₁H₁₄N₂O₄ | 238.24 | 89-90 | Yellow solid |

| tert-Butyl (3-nitrophenyl)carbamate[1] | C₁₁H₁₄N₂O₄ | 238.24 | 180-182 | Yellow solid |

| tert-Butyl (3-chlorophenyl)carbamate | C₁₁H₁₄ClNO₂ | 227.69 | Not Available | White solid |

Based on these related structures, this compound is expected to be a solid at room temperature, likely with a yellowish appearance due to the nitrophenyl group.

Synthesis

A standard and effective method for the synthesis of tert-butyl arylcarbamates is the reaction of the corresponding aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[2][3][4][5][6]

Proposed Synthetic Protocol

The synthesis of this compound can be achieved by the N-Boc protection of 3-chloro-2-nitroaniline.

Reaction Scheme:

References

- 1. rsc.org [rsc.org]

- 2. tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate () for sale [vulcanchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide on the Synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (3-chloro-2-nitrophenyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. The document details the synthetic pathway, experimental protocols, and expected analytical data, presenting quantitative information in a clear and accessible format.

Synthesis Pathway

The synthesis of this compound is achieved through the protection of the amino group of 3-chloro-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a standard method for masking the reactivity of primary and secondary amines. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| 3-chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 |

| Hydrochloric acid (HCl), 1 M | HCl | 36.46 |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

To a stirred solution of 3-chloro-2-nitroaniline (1.0 eq) in dichloromethane (DCM, approximately 0.2 M solution) in a round-bottom flask, add triethylamine (1.2 eq).

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity | >98% (by HPLC) |

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

Table of Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.4 (d, 1H, Ar-H), 7.6-7.8 (d, 1H, Ar-H), 7.2-7.4 (t, 1H, Ar-H), 6.8-7.0 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 152-154 (C=O), 145-147 (C-NO₂), 135-137 (C-Cl), 130-132 (Ar-C), 125-127 (Ar-C), 122-124 (Ar-C), 118-120 (Ar-C), 81-83 (C(CH₃)₃), 28.0-28.5 (C(CH₃)₃) |

| FT-IR (KBr, cm⁻¹) | 3350-3400 (N-H stretch), 2950-3000 (C-H stretch), 1720-1740 (C=O stretch, carbamate), 1520-1540 (N-O stretch, nitro), 1340-1360 (N-O stretch, nitro) |

| Mass Spectrometry (ESI+) | m/z 273.06 [M+H]⁺, 295.04 [M+Na]⁺ |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals.

An In-Depth Technical Guide to tert-Butyl (3-chloro-2-nitrophenyl)carbamate (CAS Number 1283176-45-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a synthetic organic compound. Its core structure consists of a phenyl ring substituted with a chloro group at the 3-position and a nitro group at the 2-position. A tert-butoxycarbonyl (Boc) protecting group is attached to the amino group of the aniline derivative.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1283176-45-3 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ | N/A |

| Molecular Weight | 272.69 g/mol | N/A |

| IUPAC Name | tert-butyl N-(3-chloro-2-nitrophenyl)carbamate | N/A |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N(=O)=O | N/A |

| Physical Description | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Note: Specific experimental data for the physicochemical properties of CAS number 1283176-45-3 are not currently available in published literature.

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound has not been identified in the current literature. However, based on general and well-established methods for the N-Boc protection of anilines, a plausible synthetic route is proposed.

Putative Experimental Protocol: N-Boc Protection of 3-chloro-2-nitroaniline

This protocol is based on the common procedure for the synthesis of tert-butyl carbamates from the corresponding anilines using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-chloro-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, N,N-diisopropylethylamine, or sodium bicarbonate)

-

A suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Reagents for workup and purification (e.g., water, brine, drying agent like sodium sulfate, and solvents for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chloro-2-nitroaniline (1.0 equivalent) in the chosen aprotic solvent.

-

Addition of Base: Add the selected base (1.1-1.5 equivalents) to the reaction mixture.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Diagram of Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Significance and Applications in Drug Development

While no specific biological activity has been reported for CAS number 1283176-45-3, its structural motifs suggest potential areas of interest for medicinal chemistry research.

-

Carbamate Moiety: The carbamate group is a well-known pharmacophore found in numerous approved drugs. It can act as a stable mimic of a peptide bond, enhancing metabolic stability. Carbamates are also known to participate in hydrogen bonding interactions with biological targets.

-

Nitrophenyl Group: The nitrophenyl group is a common feature in various biologically active molecules. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and its interactions with biological targets. Furthermore, nitroaromatic compounds are often investigated as prodrugs, where the nitro group can be reduced in hypoxic environments (e.g., in solid tumors) to release an active cytotoxic agent.

Diagram of Potential Research Logic:

Caption: Logical workflow for investigating the biological potential of the title compound.

Experimental Data

A thorough search of scientific databases and literature has not yielded any specific experimental data for this compound (CAS 1283176-45-3). This includes:

-

Spectroscopic Data: No published ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data are available.

-

Biological Assay Data: There are no reports of this compound being tested in any biological assays.

-

Signaling Pathway Involvement: Consequently, there is no information on any signaling pathways that may be modulated by this compound.

Researchers interested in this molecule would need to perform de novo characterization and biological screening.

Conclusion

This compound (CAS 1283176-45-3) is a chemical entity with a structure that suggests potential for applications in organic synthesis and medicinal chemistry. However, a significant lack of publicly available experimental data necessitates that any research involving this compound begin with its synthesis and full characterization. The putative synthetic protocol and the discussion of its potential biological relevance provided in this guide are intended to serve as a starting point for such investigations. Further research is required to elucidate the physicochemical properties and biological activities of this compound.

Spectroscopic and Analytical Profile of tert-Butyl (3-chloro-2-nitrophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical characteristics of tert-Butyl (3-chloro-2-nitrophenyl)carbamate. Due to the absence of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. Detailed, standardized experimental protocols for obtaining this data are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who may be working with this or structurally related molecules.

Chemical Structure

IUPAC Name: tert-butyl N-(3-chloro-2-nitrophenyl)carbamate Molecular Formula: C₁₁H₁₃ClN₂O₄ Molecular Weight: 288.69 g/mol

The structure of this compound is characterized by a central benzene ring substituted with a chloro group, a nitro group, and a tert-butoxycarbonylamino (Boc-amino) group. The relative positions of these substituents are critical in determining the spectroscopic properties of the molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | d | 1H | Ar-H |

| ~ 7.6 - 7.8 | t | 1H | Ar-H |

| ~ 7.2 - 7.4 | d | 1H | Ar-H |

| ~ 6.8 - 7.0 | br s | 1H | N-H |

| 1.55 | s | 9H | -C(CH ₃)₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 152 | C =O (carbamate) |

| ~ 148 | Ar-C -NO₂ |

| ~ 138 | Ar-C -NH |

| ~ 132 | Ar-C -Cl |

| ~ 129 | Ar-C H |

| ~ 125 | Ar-C H |

| ~ 120 | Ar-C H |

| ~ 82 | -C (CH₃)₃ |

| ~ 28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3350 - 3450 | N-H Stretch | Secondary Amine (Carbamate) |

| ~ 2980 - 2850 | C-H Stretch | Alkyl (tert-butyl) |

| ~ 1720 - 1740 | C=O Stretch | Carbonyl (Carbamate) |

| ~ 1520 - 1560 | N-O Asymmetric Stretch | Nitro Group |

| ~ 1340 - 1360 | N-O Symmetric Stretch | Nitro Group |

| ~ 1250 - 1200 | C-O Stretch | Ester |

| ~ 700 - 800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 288. An M+2 peak of approximately one-third the intensity of the M+ peak is also anticipated due to the presence of the ³⁷Cl isotope.

-

Major Fragments: Common fragmentation pathways are likely to include the loss of a tert-butyl group ([M-57]⁺), the loss of isobutylene ([M-56]⁺), and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Technical Guide: Physical and Chemical Characteristics of tert-Butyl (3-chloro-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-Butyl (3-chloro-2-nitrophenyl)carbamate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular molecule, this guide synthesizes information from closely related analogs and established chemical principles. It includes a summary of its physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies for its characterization. A logical workflow for its preparation is also presented visually.

Introduction

This compound (CAS No. 1283176-45-3) is a protected amine derivative of 3-chloro-2-nitroaniline. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules, due to its stability under various conditions and its facile removal under mild acidic conditions. The presence of both a chloro and a nitro group on the aromatic ring makes this compound a versatile intermediate for further functionalization, potentially serving as a building block in the synthesis of novel pharmaceutical agents and other bioactive molecules. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aromatic ring and the acidity of the carbamate proton.

Physical Characteristics

Direct experimental data for all physical properties of this compound are not extensively reported in the public domain. The following table summarizes the known and predicted physical characteristics, with some data inferred from structurally similar compounds such as tert-butyl (3-nitrophenyl)carbamate and other substituted nitrophenylcarbamates.

| Property | Value | Source/Basis |

| Chemical Formula | C₁₁H₁₃ClN₂O₄ | Calculated |

| Molecular Weight | 272.69 g/mol | Calculated |

| Appearance | Likely a yellow to off-white solid | Inferred from related nitroaromatic compounds.[1] |

| Melting Point | Not specified; likely in the range of 100-150 °C | Estimated based on analogs like tert-butyl (3-nitrophenyl)carbamate (m.p. 180-182 °C). The substitution pattern will affect the crystal lattice and thus the melting point. |

| Boiling Point | Decomposes upon heating | Typical for nitroaromatic compounds. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Sparingly soluble in non-polar solvents (e.g., hexane) and water. | Inferred from general solubility of Boc-protected anilines. |

| CAS Number | 1283176-45-3 | [] |

Experimental Protocols

The following protocols are representative methods for the synthesis, purification, and characterization of this compound, based on established procedures for the N-Boc protection of anilines.[3][4]

Synthesis: N-tert-Butoxycarbonylation of 3-chloro-2-nitroaniline

This procedure details the protection of the amino group of 3-chloro-2-nitroaniline using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

3-chloro-2-nitroaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP) or a suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-2-nitroaniline (1.0 eq) in anhydrous DCM or THF.

-

Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 to 1.5 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization or Column Chromatography

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).

-

Slowly add a non-polar solvent in which the product is less soluble (e.g., hexane) until turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).

-

Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure.

Analytical Characterization

¹H NMR Spectroscopy:

-

Objective: To confirm the structure and assess the purity of the final product.

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Signals:

-

Aromatic protons in the range of 7.0-8.5 ppm.

-

A singlet for the carbamate N-H proton (which may be broad).

-

A singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm.

-

FT-IR Spectroscopy:

-

Objective: To identify the key functional groups.

-

Sample Preparation: The analysis can be performed on a solid sample using an ATR-FTIR spectrometer.

-

Expected Absorption Bands:

-

N-H stretching of the carbamate at ~3300 cm⁻¹.

-

C-H stretching of the alkyl groups just below 3000 cm⁻¹.

-

C=O stretching of the carbamate at ~1700 cm⁻¹.

-

N-O stretching of the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹.

-

C-Cl stretching in the fingerprint region.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

Navigating the Solubility Landscape of tert-Butyl (3-chloro-2-nitrophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for tert-butyl (3-chloro-2-nitrophenyl)carbamate in a range of organic solvents has not been published. Researchers are encouraged to use the following table to record experimentally determined solubility values at a specified temperature (e.g., 25 °C). This structured approach will facilitate easy comparison and aid in the selection of appropriate solvent systems for various applications.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Non-Polar Solvents | |||||

| Hexane | C₆H₁₄ | 0.1 | To be determined | To be determined | Expected to be poorly soluble |

| Toluene | C₇H₈ | 2.4 | To be determined | To be determined | |

| Polar Aprotic Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | To be determined | Expected to be a good solvent |

| Chloroform | CHCl₃ | 4.1 | To be determined | To be determined | Expected to be a good solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | To be determined | |

| Acetone | C₃H₆O | 5.1 | To be determined | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | To be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | To be determined | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | To be determined | |

| Polar Protic Solvents | |||||

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | To be determined | Expected to be a good solvent |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | To be determined |

Note: The qualitative solubility of the related compound, tert-butyl carbamate, is good in methylene chloride, chloroform, and alcohols, and slight in petroleum ether. This suggests that this compound may exhibit similar tendencies.

Experimental Protocols

To ensure accurate and reproducible results, the following detailed methodologies for key solubility experiments are provided.

Gravimetric Method for Quantitative Solubility Determination

This method, often referred to as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid ensures that a saturated solution is formed.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of supernatant taken (mL)) x 100

Spectroscopic Method for High-Throughput Solubility Screening

For a more rapid assessment of solubility, particularly when screening multiple solvents, a spectroscopic method can be employed. This requires the compound to have a chromophore for UV-Vis analysis or to be amenable to techniques like HPLC.

Materials:

-

This compound

-

Selected organic solvents

-

96-well microplate (UV-transparent if using a plate reader)

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC system

-

Calibration standards of the compound in each solvent

Procedure:

-

Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Generate a calibration curve by preparing a series of known concentrations of the compound in each of the test solvents.

-

Dispense a small, known amount of the solid compound into each well of the microplate.

-

Add a known volume of each test solvent to the respective wells.

-

Seal the plate and place it on a plate shaker for an appropriate equilibration time.

-

Centrifuge the plate to pellet the undissolved solid.

-

Carefully transfer the supernatant to a new plate for analysis.

-

Measure the absorbance (or peak area if using HPLC) of the supernatant.

-

Determine the concentration of the dissolved compound by comparing the reading to the calibration curve.

-

Calculate the solubility based on the determined concentration.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Gravimetric Solubility Determination Workflow.

Caption: Spectroscopic Solubility Screening Workflow.

The Strategic Intermediate: A Technical Guide to the Medicinal Chemistry Applications of tert-Butyl (3-chloro-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. tert-Butyl (3-chloro-2-nitrophenyl)carbamate emerges as a highly valuable, yet under-documented, synthetic intermediate. Its unique substitution pattern—a chloro group, a nitro moiety, and a Boc-protected amine on a phenyl ring—offers a rich platform for chemical diversification. This technical guide elucidates the potential applications of this compound, focusing on its role as a precursor to substituted 1,2-diaminobenzenes, which are core scaffolds in a multitude of biologically active molecules, particularly in the realm of oncology and inflammatory diseases. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for its key transformations, and explores its potential in the synthesis of targeted therapies, such as kinase and BCL-2 family protein inhibitors.

Introduction: The Unseen Potential of a Key Intermediate

This compound is a trifunctionalized aromatic compound poised for significant application in medicinal chemistry. The presence of a nitro group ortho to a Boc-protected amine, with an adjacent chloro substituent, provides a chemically orthogonal set of functionalities that can be selectively manipulated to generate complex molecular architectures.

The primary utility of this molecule lies in its ability to serve as a masked 1,2-diaminobenzene derivative. Substituted 1,2-diaminobenzenes are foundational precursors for a vast array of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines. These heterocyclic systems are prevalent in numerous FDA-approved drugs and clinical candidates due to their ability to interact with a wide range of biological targets.

The carbamate functional group, specifically the tert-butyloxycarbonyl (Boc) group, is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthetic sequences. [1][2]The nitro group can be readily reduced to an amine, providing a nucleophilic center for cyclization reactions. The chloro substituent can participate in cross-coupling reactions or act as a steric and electronic modulator of the final molecule.

Synthetic Utility and Key Transformations

The core value of this compound lies in its sequential deprotection and functionalization. A typical synthetic workflow would involve the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable electrophile, and finally, if required, the removal of the Boc protecting group.

Synthesis of the Core Intermediate

The synthesis of this compound itself is typically achieved through the reaction of 3-chloro-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-chloro-2-nitroaniline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 3-chloro-2-nitroaniline (1.0 eq) in DCM at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

-

Reduction of the Nitro Group

A critical step in unlocking the potential of this intermediate is the selective reduction of the nitro group to an amine. This transformation generates a 1,2-diaminobenzene precursor. Common methods include catalytic hydrogenation or reduction with metals in acidic media.

Experimental Protocol: Reduction of this compound

-

Materials: this compound, Palladium on carbon (Pd/C, 10%), Methanol or Ethanol, Hydrogen gas supply.

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a hydrogenation vessel.

-

Add Pd/C (10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain tert-Butyl (2-amino-3-chlorophenyl)carbamate.

-

Synthesis of Bioactive Heterocycles

The resulting tert-Butyl (2-amino-3-chlorophenyl)carbamate is a versatile intermediate for the synthesis of various heterocyclic systems. For example, reaction with aldehydes followed by oxidative cyclization, or direct condensation with carboxylic acids or their derivatives, can yield benzimidazoles.

Experimental Protocol: Synthesis of a Benzimidazole Derivative

-

Materials: tert-Butyl (2-amino-3-chlorophenyl)carbamate, Aromatic aldehyde (e.g., 4-methoxybenzaldehyde), Sodium metabisulfite or another suitable oxidizing agent, Dimethylformamide (DMF).

-

Procedure:

-

To a solution of tert-Butyl (2-amino-3-chlorophenyl)carbamate (1.0 eq) in DMF, add the aromatic aldehyde (1.1 eq).

-

Heat the mixture to 80-100 °C and add sodium metabisulfite (1.5 eq).

-

Stir the reaction at this temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the desired tert-butyl (3-chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)carbamate.

-

Potential Applications in Medicinal Chemistry

The true value of this compound is realized in the biological activities of the molecules that can be synthesized from it.

Kinase Inhibitors

Many kinase inhibitors feature a substituted benzimidazole core, which acts as a scaffold to orient functional groups for optimal binding to the ATP-binding pocket of the kinase. The chloro-substituent on the benzimidazole ring derived from the title compound can be used to modulate the electronic properties and steric interactions within the kinase active site, potentially leading to improved potency and selectivity.

BCL-2 Family Protein Inhibitors

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy. [3]Venetoclax (ABT-199) is a potent and selective BCL-2 inhibitor. [3]While published syntheses of venetoclax do not explicitly start from this compound, the core structure of venetoclax and other BH3 mimetics often contains highly substituted aromatic rings that could potentially be constructed using the synthetic logic outlined above. The 1,2-diaminobenzene moiety is a key synthon for building complex structures that can mimic the BH3 domain of pro-apoptotic proteins.

The BCL-2 signaling pathway is a critical regulator of programmed cell death.

Caption: The intrinsic apoptosis pathway and the inhibitory role of BCL-2.

Other Potential Applications

The versatility of the benzimidazole scaffold and other heterocycles derivable from this compound extends to a wide range of other therapeutic areas, including anti-inflammatory, antiviral, and antimicrobial agents. The ability to easily generate a library of analogues by varying the cyclization partner makes this intermediate particularly attractive for structure-activity relationship (SAR) studies.

Data Summary

While specific quantitative data for compounds derived directly from this compound is not widely published, the following table provides representative data for analogous compounds to illustrate the potential potencies achievable.

| Compound Class | Target | Representative IC₅₀ (nM) |

| Benzimidazole Derivative | Bcr-Abl Kinase | 10 - 100 |

| BH3 Mimetic | BCL-2 | <1 - 50 |

| Benzimidazole Derivative | p38 MAP Kinase | 50 - 500 |

Conclusion

This compound represents a strategic and versatile intermediate for medicinal chemistry. Its potential lies in its efficient conversion to a substituted 1,2-diaminobenzene scaffold, which is a cornerstone for the synthesis of a multitude of biologically active heterocyclic compounds. This guide has outlined the key synthetic transformations and provided a rationale for its application in the development of targeted therapies, particularly kinase and BCL-2 inhibitors. As the demand for novel, potent, and selective small molecule drugs continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the drug discovery process.

Workflow Visualization

Caption: General synthetic workflow starting from 3-chloro-2-nitroaniline.

References

The Role of tert-Butyl (3-chloro-2-nitrophenyl)carbamate as a Pivotal Synthetic Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a key synthetic intermediate, strategically designed for the efficient construction of complex heterocyclic scaffolds, particularly those of medicinal importance. The presence of a Boc-protected amine and a nitro group on a chlorinated phenyl ring offers a versatile platform for sequential chemical transformations. The primary utility of this intermediate lies in its conversion to a 1,2-phenylenediamine derivative, a crucial precursor for the synthesis of benzimidazoles. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors for targeted cancer therapy.

Introduction

The benzimidazole scaffold is a privileged structural motif in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antihypertensive properties. The synthesis of substituted benzimidazoles often relies on the cyclization of a 1,2-phenylenediamine with a suitable electrophile. This compound serves as a valuable precursor to a substituted 1,2-phenylenediamine, offering the advantages of a stable, protected amine and a readily reducible nitro group, which upon reduction, provides the requisite vicinal diamine functionality. The chloro substituent further allows for potential cross-coupling reactions to introduce additional diversity into the final molecule.

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from the commercially available 2-chloroaniline. The first step involves the nitration of 2-chloroaniline to yield 3-chloro-2-nitroaniline, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis of 3-chloro-2-nitroaniline

The nitration of 2-chloroaniline can be achieved using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to favor the formation of the desired 3-chloro-2-nitroaniline isomer.

Experimental Protocol:

-

To a stirred solution of 2-chloroaniline (1 equivalent) in concentrated sulfuric acid, a mixture of nitric acid (1.1 equivalents) and sulfuric acid is added dropwise at a temperature maintained between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried.

-

Purification by recrystallization from a suitable solvent, such as ethanol, affords 3-chloro-2-nitroaniline.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Chloroaniline | 127.57 | 1.0 |

| Nitric Acid | 63.01 | 1.1 |

| Sulfuric Acid | 98.08 | Solvent/Catalyst |

Table 1: Reactants for the synthesis of 3-chloro-2-nitroaniline.

Boc-Protection of 3-chloro-2-nitroaniline

The protection of the amino group of 3-chloro-2-nitroaniline is typically achieved by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

-

To a solution of 3-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (1.1 equivalents) and a base, for example, triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Yield (%) |

| 3-Chloro-2-nitroaniline | 172.57 | 1.0 | ~80-90 (estimated) |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | |

| Triethylamine | 101.19 | 1.2 |

Table 2: Reactants and expected yield for the synthesis of this compound.

Diagram of the Synthetic Workflow:

Physicochemical Properties and Spectroscopic Data

The following table summarizes the expected physicochemical properties and spectroscopic data for this compound based on its structure and data from analogous compounds.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ |

| Molecular Weight | 272.69 g/mol |

| Appearance | Expected to be a yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in most organic solvents |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (d, 1H, Ar-H), ~7.5-7.7 (t, 1H, Ar-H), ~7.2-7.4 (d, 1H, Ar-H), ~7.0 (br s, 1H, NH), 1.55 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152.0 (C=O), ~145.0 (C-NO₂), ~138.0 (C-Cl), ~133.0 (Ar-C), ~128.0 (Ar-C), ~125.0 (Ar-C), ~120.0 (Ar-C), ~82.0 (C(CH₃)₃), ~28.0 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch), ~1530, ~1350 (N-O stretch) |

| Mass Spectrum (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₁₄ClN₂O₄⁺: 273.06, [M+Na]⁺ calculated for C₁₁H₁₃ClN₂O₄Na⁺: 295.04 |

Table 3: Physicochemical and predicted spectroscopic data.

Role as a Synthetic Intermediate: Synthesis of Benzimidazole Scaffolds

The primary application of this compound is as a precursor to tert-butyl (2-amino-3-chlorophenyl)carbamate, which is then used in the synthesis of benzimidazoles.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation or chemical reduction.

Experimental Protocol (Catalytic Hydrogenation):

-

A solution of this compound (1 equivalent) in a suitable solvent like methanol or ethyl acetate is placed in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added.

-

The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (1-4 atm) at room temperature for 2-6 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield tert-butyl (2-amino-3-chlorophenyl)carbamate, which is often used in the next step without further purification.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Yield (%) |

| This compound | 272.69 | 1.0 | >90 (estimated) |

| Palladium on Carbon (10%) | - | Catalyst | |

| Hydrogen Gas | 2.02 | Excess |

Table 4: Reagents for the reduction of the nitro group.

Cyclization to Benzimidazoles

The resulting tert-butyl (2-amino-3-chlorophenyl)carbamate can undergo cyclization with various electrophiles, such as aldehydes or carboxylic acids, to form the benzimidazole ring system. The Boc protecting group is typically removed under acidic conditions either prior to or in situ during the cyclization.

Experimental Protocol (from an Aldehyde):

-

A mixture of tert-butyl (2-amino-3-chlorophenyl)carbamate (1 equivalent) and an aldehyde (1.1 equivalents) in a solvent like ethanol or acetic acid is heated to reflux.

-

The reaction is monitored by TLC. The acidic conditions of refluxing acetic acid can facilitate both the cyclization and the deprotection of the Boc group.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to afford the desired 4-chloro-2-substituted-1H-benzo[d]imidazole.

Diagram of the Transformation and Application:

Application in Drug Discovery: Kinase Inhibitors

Substituted benzimidazoles derived from this compound are valuable scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By designing benzimidazole derivatives that can selectively bind to the ATP-binding site of a specific kinase, it is possible to inhibit its activity and thereby disrupt the signaling pathways that drive disease progression.

A prominent example is the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). The following diagram illustrates a simplified representation of the Bcr-Abl signaling pathway, which is a target for many kinase inhibitors.

BCR-ABL Signaling Pathway:

Conclusion

This compound is a strategically important intermediate in organic synthesis, particularly for the construction of medicinally relevant benzimidazole scaffolds. Its synthesis is straightforward, and its functional groups allow for selective and high-yielding transformations. The ability to readily generate a substituted 1,2-phenylenediamine makes it a valuable tool for medicinal chemists and drug development professionals, enabling the rapid synthesis of libraries of potential kinase inhibitors and other bioactive molecules. The continued exploration of the reactivity of this intermediate and its derivatives will undoubtedly lead to the discovery of novel therapeutic agents.

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (3-chloro-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability data exists for tert-Butyl (3-chloro-2-nitrophenyl)carbamate. This guide synthesizes general principles of carbamate and nitroaromatic compound stability, information from structurally similar molecules, and recommended best practices. All recommendations should be verified through compound-specific experimental studies.

Introduction

This compound is a chemical intermediate likely utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Understanding its stability and optimal storage conditions is critical for ensuring its quality, purity, and reactivity for downstream applications. This document provides a comprehensive overview of the factors influencing the stability of this compound and outlines protocols for its proper storage and handling.

Physicochemical Properties (Inferred)

| Property | Inferred Characteristic | Rationale |

| Physical State | Likely a solid at room temperature. | Similar carbamates and nitroaromatic compounds are typically solids. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile) and have low solubility in water. | Based on the properties of related carbamate compounds. |

| Susceptible Functional Groups | Carbamate ester, Nitro group, Aromatic chloride. | These groups are prone to specific degradation pathways. |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and pH. While quantitative data is not available, a qualitative summary of expected stability based on the chemistry of its functional groups is presented below.

| Condition | Expected Stability | Potential Degradation Pathways |

| Thermal | Likely stable at controlled room temperature. Elevated temperatures may induce degradation. | Thermal decomposition may lead to the loss of the tert-butyl group and other fragmentation. |

| Hydrolytic (pH) | Susceptible to hydrolysis, particularly under basic conditions. Relatively stable in acidic to neutral aqueous solutions. | Base-catalyzed hydrolysis of the carbamate ester linkage is a common degradation pathway for carbamates. |

| Photolytic | Potential for degradation upon exposure to UV or high-intensity light. | Nitroaromatic compounds can be photolabile. |

| Oxidative | May be susceptible to oxidation, although the nitro group is already in a high oxidation state. | The carbamate and the aromatic ring could be sites for oxidative degradation. |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for similar chemical compounds.[1]

| Parameter | Recommended Condition | Justification |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic or other decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photolytic degradation. |

| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis of the carbamate group. |

| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and strong acids. | To prevent chemical reactions that would degrade the compound. |

Putative Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be postulated: hydrolysis of the carbamate ester and reduction of the nitro group.

Caption: Putative degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. This protocol should be adapted based on the specific properties of the compound and the available analytical instrumentation.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

HPLC grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks, pipettes, and vials

-

HPLC system with a UV detector or a mass spectrometer (MS)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Dissolve a known amount in the initial solvent to prepare a 1 mg/mL solution.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Dissolve a known amount in the initial solvent to prepare a 1 mg/mL solution.

-

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. An example of a starting HPLC method for a related compound, tert-butyl carbamate, uses a C18 column with a mobile phase of acetonitrile and water with a phosphate buffer. The method for this compound will need to be developed and validated to ensure separation of the parent compound from all degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (LC-MS) to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify the major degradation products by comparing their retention times, UV spectra, and mass spectra with those of the parent compound and potential reference standards.

-

Caption: Experimental workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling is recommended based on the known reactivity of its functional groups. Proper storage at refrigerated temperatures, protected from light and moisture, and under an inert atmosphere is crucial for maintaining its purity and integrity. The provided experimental protocol for a forced degradation study offers a framework for researchers to generate specific stability data for this compound, which is essential for its effective use in research and development.

References

Molecular weight and formula of tert-Butyl (3-chloro-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (3-chloro-2-nitrophenyl)carbamate, a chemical compound of interest in synthetic chemistry and potentially in drug discovery. This document details its chemical properties, outlines a general synthetic approach, and discusses its potential applications based on the functional groups present in its structure.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. These details are essential for its accurate identification, handling, and use in experimental settings.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1283176-45-3 |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ |

| Molecular Weight | 272.68 g/mol |

Synthetic Protocols

General Experimental Protocol: Boc Protection of 3-chloro-2-nitroaniline

-

Reaction Setup: To a solution of 3-chloro-2-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine or 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Applications in Research and Drug Discovery

The carbamate functional group is a prevalent structural motif in a wide array of therapeutic agents and is often utilized as a stable and effective protecting group for amines in multi-step organic syntheses. The presence of both a chloro and a nitro group on the phenyl ring of this compound offers multiple avenues for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.

The nitro group can be readily reduced to an amine, which can then be further functionalized. This versatility makes compounds like this compound useful building blocks in the generation of chemical libraries for screening in drug discovery programs. While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its structural components are present in various biologically active molecules. The general class of carbamates has been implicated in a broad range of therapeutic areas, acting as, for example, cholinesterase inhibitors and anticonvulsants.

Methodological & Application

Protocol for Boc protection using tert-Butyl (3-chloro-2-nitrophenyl)carbamate

Application Notes and Protocols for Amine Protection

Topic: Protocol for Boc Protection of Amines using Di-tert-butyl dicarbonate ((Boc)₂O)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of the scientific literature did not yield any established protocol for the use of tert-butyl (3-chloro-2-nitrophenyl)carbamate as a reagent for the Boc protection of amines. This molecule is the expected product from the Boc protection of 3-chloro-2-nitroaniline. The following application note details the widely accepted and standard protocol for the Boc protection of amines using di-tert-butyl dicarbonate ((Boc)₂O), which is the most common and reliable method for this transformation.

Introduction to Boc Protection

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in peptide synthesis and drug development, to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, also known as Boc anhydride or (Boc)₂O.[1][2]

The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. This process is typically carried out in the presence of a base to neutralize the acidic proton of the amine, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

Experimental Protocols

General Protocol for Boc Protection of a Primary Amine

This protocol describes a general method for the Boc protection of a primary amine using (Boc)₂O and a base in an appropriate solvent.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH))

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), 1,4-dioxane, or a biphasic mixture with water)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in the chosen solvent (e.g., DCM or THF).

-

Addition of Base: Add the base (1.1 - 1.5 eq.). For organic bases like TEA or DIPEA, add them directly to the solution. For inorganic bases like NaHCO₃, a biphasic system with water may be employed.

-

Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq.) either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done portion-wise to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up:

-

If a water-miscible solvent like THF or acetonitrile is used, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Redissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl or 5% citric acid solution) to remove the excess base, followed by deionized water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-protected amine.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Boc protection of various amines using (Boc)₂O, as compiled from various sources.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | NaOH | Dioxane/Water | Room Temp | 2 | >95 |

| Aniline | NaHCO₃ | THF/Water | Room Temp | 12 | 99 |

| Glycine methyl ester | TEA | DCM | 0 to Room Temp | 4 | 98 |

| 3-Chloroaniline | (Boc)₂O | Water | Room Temp | 4 | Not specified |

| Various aryl and aliphatic amines | Iodine (catalyst) | Solvent-free | Room Temp | 0.5 - 2 | 90-98 |

Note: The data presented is a representative summary from various literature sources and actual results may vary based on specific experimental conditions.

Visualizations

Experimental Workflow for Boc Protection

Caption: Workflow for the Boc protection of an amine.

Mechanism of Boc Protection

Caption: Simplified mechanism of Boc protection.

References

Application Notes and Protocols for the Deprotection of tert-Butyl (3-chloro-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] The deprotection of tert-butyl (3-chloro-2-nitrophenyl)carbamate to yield 2-nitro-3-chloroaniline is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document provides detailed application notes and experimental protocols for the acidic deprotection of this specific substrate.

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[2] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate then readily decarboxylates to afford the free amine.[3]

Deprotection Methods and Comparative Data

Several acidic reagents can be employed for the efficient removal of the Boc group from this compound. The choice of reagent and conditions may be tailored based on the scale of the reaction, the desired purity of the product, and the acid sensitivity of other functional groups in the molecule. The following table summarizes common deprotection methods with typical reaction parameters.

| Method | Reagent & Solvent | Temperature | Typical Reaction Time | Yield (%) | Remarks |

| 1 | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | >95% | Highly effective and common method. TFA is volatile and corrosive.[4] |

| 2 | Hydrochloric Acid (HCl) in 1,4-Dioxane or Methanol | Room Temp. | 30 min - 12 h | >90% | Product is isolated as the hydrochloride salt, which often precipitates.[4][5] |

| 3 | Oxalyl Chloride in Methanol | Room Temp. | 1 - 4 h | ~83% (for a similar substrate) | A milder alternative to strong acids like TFA and HCl.[6] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for the deprotection of this compound using trifluoroacetic acid.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. A common ratio is 1:1 TFA/DCM (v/v).[4]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The evolution of CO₂ gas is often observed.[4]

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Continue washing until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-nitro-3-chloroaniline.

-

The product can be further purified by column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Methanol

This method provides an effective alternative to TFA, often yielding the product as a hydrochloride salt which can be easily isolated.

Materials:

-

This compound

-

4M HCl in Methanol

-

Ice water

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Ethyl alcohol (for recrystallization)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add a solution of 4M HCl in methanol.[5]

-

Stir the mixture at room temperature for approximately 2 hours.[5]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice water with vigorous stirring.[5]

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 2-nitro-3-chloroaniline hydrochloride.

-

The product can be further purified by recrystallization from ethyl alcohol.[5]

-

If the free aniline is desired, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent.

Visualization of the Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Caption: General workflow for the deprotection of this compound.

References

- 1. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

Application of tert-Butyl (3-chloro-2-nitrophenyl)carbamate in Heterocyclic Compound Synthesis

Application Notes and Protocols

For researchers, scientists, and drug development professionals, tert-butyl (3-chloro-2-nitrophenyl)carbamate is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a nitro group ortho to a Boc-protected amine and a vicinal chlorine atom, allows for regioselective construction of complex molecular architectures, particularly benzimidazole and quinoxaline derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

The primary synthetic strategy involves the reductive cyclization of the nitro group. The reduction of the nitro functionality to an amine generates a reactive ortho-phenylenediamine intermediate. This intermediate can then undergo intramolecular or intermolecular condensation reactions to form the desired heterocyclic ring system. The tert-butyloxycarbonyl (Boc) protecting group on the adjacent amine plays a crucial role, influencing the reactivity and solubility of the molecule and providing a handle for further synthetic transformations.

Synthesis of Benzimidazole Derivatives